molecular formula C20H25ClN4O B2817811 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1170820-49-1

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No. B2817811
CAS RN: 1170820-49-1
M. Wt: 372.9
InChI Key: BYEQMDYKDBIRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516, and it belongs to the class of chemicals known as selective androgen receptor modulators (SARMs).

Scientific Research Applications

Metabolism and Pharmacokinetics

  • The metabolism of chlorphenoxamine, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, was studied in human urine. Various metabolites were identified, indicating complex metabolic pathways for these compounds. The study detailed the isolation and identification of chlorphenoxamine metabolites after administration, shedding light on the biotransformation and excretion processes of related chemical structures (Goenechea et al., 1987).

  • Another study focused on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent. It explored the metabolism of DACA in cancer patients, providing insights into the major biotransformation reactions, such as N-oxidation of the tertiary amine side chain and acridone formation. This study is relevant due to the structural similarities with 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning the dimethylamino component and its implications in metabolic pathways (Schofield et al., 1999).

Exposure and Environmental Considerations

  • A study on phenols, parabens, and triclocarban provided a comprehensive analysis of urinary concentrations of these compounds among a cohort of black women. The results highlighted the prevalent exposure to these chemicals and the potential implications for endocrine-disrupting effects. The study's approach to understanding exposure to environmental contaminants and the health implications thereof could serve as a model for similar research on 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea (Bethea et al., 2019).

Toxicological Assessments

  • A study on prenatal pesticide and PCB exposures explored the effects of these compounds on birth outcomes, underscoring the developmental toxicants' potential impact. This research could inform the toxicological assessment of 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning developmental and reproductive toxicity (Wolff et al., 2007).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-24(2)19(14-7-8-18-15(11-14)9-10-25(18)3)13-22-20(26)23-17-6-4-5-16(21)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEQMDYKDBIRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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